1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile
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Overview
Description
1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a butyl chain and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile typically involves the reaction of 4-bromobutyl oxane with pyrazole-4-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxane ring can be oxidized to form corresponding lactones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of lactones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile: Known for its anticancer properties.
1-(4-Nitrophenyl)-3-amino-1H-pyrazole-4-carbonitrile: Investigated for its antimicrobial activity.
Uniqueness: 1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(oxan-4-yl)butyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-9-13-10-15-16(11-13)6-2-1-3-12-4-7-17-8-5-12/h10-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUFMLVLNQWENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCN2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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